

An In-depth Technical Guide to 1,3-Dimesitylimidazolium Chloride

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Compound of Interest

Compound Name: 1,3-Dimesitylimidazolium chloride

Cat. No.: B136462

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Abstract

1,3-Dimesitylimidazolium chloride, commonly abbreviated as IMes·HCl, is a pivotal precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a revolutionary class of ligands in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine ligands. This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-dimesitylimidazolium chloride**, detailed experimental protocols for its synthesis, and its significant applications in modern organic synthesis, particularly in cross-coupling reactions. The structural integrity of this NHC precursor is paramount for its successful application, and as such, detailed spectroscopic data for its characterization are also presented.^{[1][2][3]}

Chemical and Physical Properties

1,3-Dimesitylimidazolium chloride is an air-stable, white to light yellow crystalline solid, a characteristic that facilitates its handling under standard laboratory conditions.^{[2][4]} Its robust structure, featuring bulky mesityl groups (2,4,6-trimethylphenyl) at the nitrogen positions, imparts significant steric hindrance and electronic stabilization to the corresponding carbene.^[5] This unique architecture is critical to its efficacy in catalytic applications.^[5]

Quantitative Data Summary

The key physical and chemical properties of **1,3-dimesitylimidazolium chloride** are summarized in the table below for easy reference.

Property	Value
IUPAC Name	1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium chloride
Synonyms	IMes·HCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
CAS Number	141556-45-8
Molecular Formula	C ₂₁ H ₂₅ ClN ₂
Molecular Weight	340.9 g/mol [4][5]
Appearance	White to light yellow powder or crystal[2][4]
Melting Point	>300 °C[2]
Solubility	Soluble in methanol, partially miscible in water[2][5]

Spectroscopic Data for Structural Confirmation

The unambiguous confirmation of the molecular structure of **1,3-dimesitylimidazolium chloride** is essential for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR data for **1,3-dimesitylimidazolium chloride**.

Spectroscopy	Chemical Shift (δ) in ppm	Assignment
^1H NMR (CDCl_3 , 400 MHz)	11.02 (s, 1H)	N-CH-N (imidazolium proton)
7.58 (s, 2H)	Imidazolium ring C-H	
7.04 (s, 4H)	Aromatic protons (mesityl)	
2.32 (s, 6H)	para-Methyl protons (mesityl)	
2.20 (s, 12H)	ortho-Methyl protons (mesityl)	
^{13}C NMR (CDCl_3)	141	N-C-N (imidazolium carbene carbon)
139	Aromatic C (mesityl)	
134	Aromatic C (mesityl)	
130.5	Aromatic C (mesityl)	
129.8	Aromatic C (mesityl)	
124	Imidazolium ring C-H carbons	
21	para-Methyl carbon (mesityl)	
17.8	ortho-Methyl carbons (mesityl)	

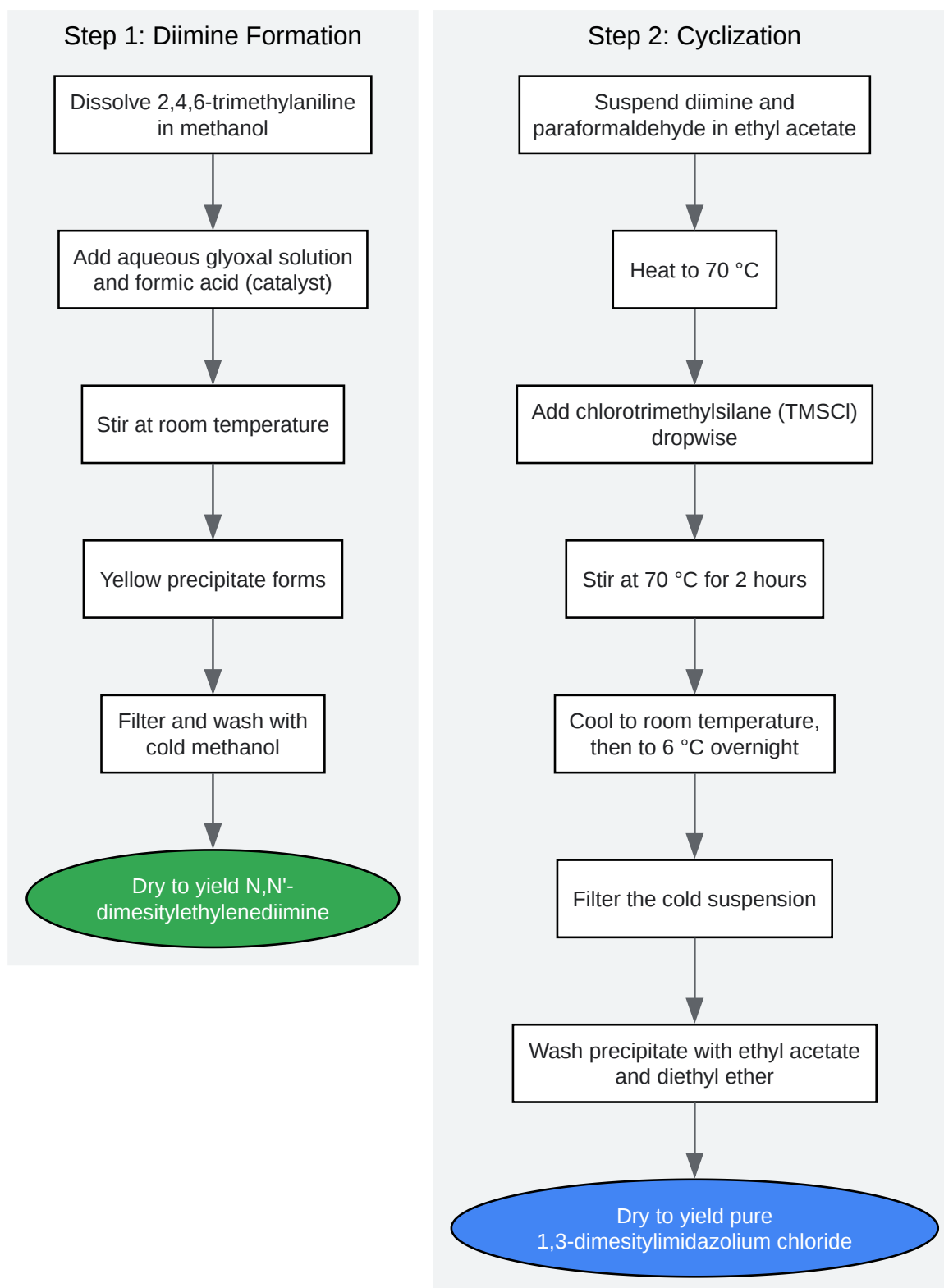
Source:[5][6]

Experimental Protocols

The most widely adopted and efficient synthesis of **1,3-dimesitylimidazolium chloride** is a two-step process.[1] This involves the initial condensation of 2,4,6-trimethylaniline with glyoxal to form an N,N'-dimesitylethylenediimine intermediate, followed by a cyclization reaction.[1]

Two-Step Synthesis of 1,3-Dimesitylimidazolium Chloride

The following diagram illustrates the workflow for the two-step synthesis.



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Synthetic workflow for the two-step preparation of IMes·HCl.

Step 1: Synthesis of N,N'-Dimesitylethylenediimine[1][2]

- Materials:
 - 2,4,6-Trimethylaniline (2.0 equivalents)
 - Glyoxal (40% aqueous solution, 1.0 equivalent)
 - Methanol
 - Formic acid (catalytic amount)
- Procedure:
 - In a round-bottom flask, dissolve 2,4,6-trimethylaniline in methanol.
 - Add the 40% aqueous solution of glyoxal and a catalytic amount of formic acid to the solution.
 - Stir the resulting mixture at room temperature. A yellow precipitate will form.
 - After the reaction is complete (typically monitored by TLC), filter the suspension and wash the collected solid with cold methanol.
 - Dry the yellow solid under vacuum to yield the N,N'-dimesitylethylenediimine product. A typical yield is around 91%.[1]

Step 2: Synthesis of **1,3-Dimesitylimidazolium Chloride**[4][7]

- Materials:
 - N,N'-Dimesitylethylenediimine (from Step 1, 1.0 equivalent)
 - Paraformaldehyde (1.0-1.3 equivalents)
 - Chlorotrimethylsilane (TMSCl, 1.0 equivalent)
 - Ethyl acetate

- Procedure:
 - In a round-bottom flask, suspend the N,N'-dimesitylethylenediimine and paraformaldehyde in ethyl acetate.
 - Heat the mixture to 70 °C with vigorous stirring.
 - Prepare a solution of chlorotrimethylsilane in ethyl acetate and add it dropwise to the heated suspension over approximately 45 minutes.
 - Continue to stir the resulting yellow suspension at 70 °C for 2 hours.
 - Cool the suspension to room temperature and then place it in a cold room or ice bath (around 6-10 °C) overnight to encourage precipitation.^{[4][7]}
 - Filter the cold suspension and wash the collected white precipitate sequentially with ethyl acetate and diethyl ether.^{[4][7]}
 - Dry the solid to a constant weight to obtain pure **1,3-dimesitylimidazolium chloride** as a colorless microcrystalline powder. A typical yield is around 85%.^[1]

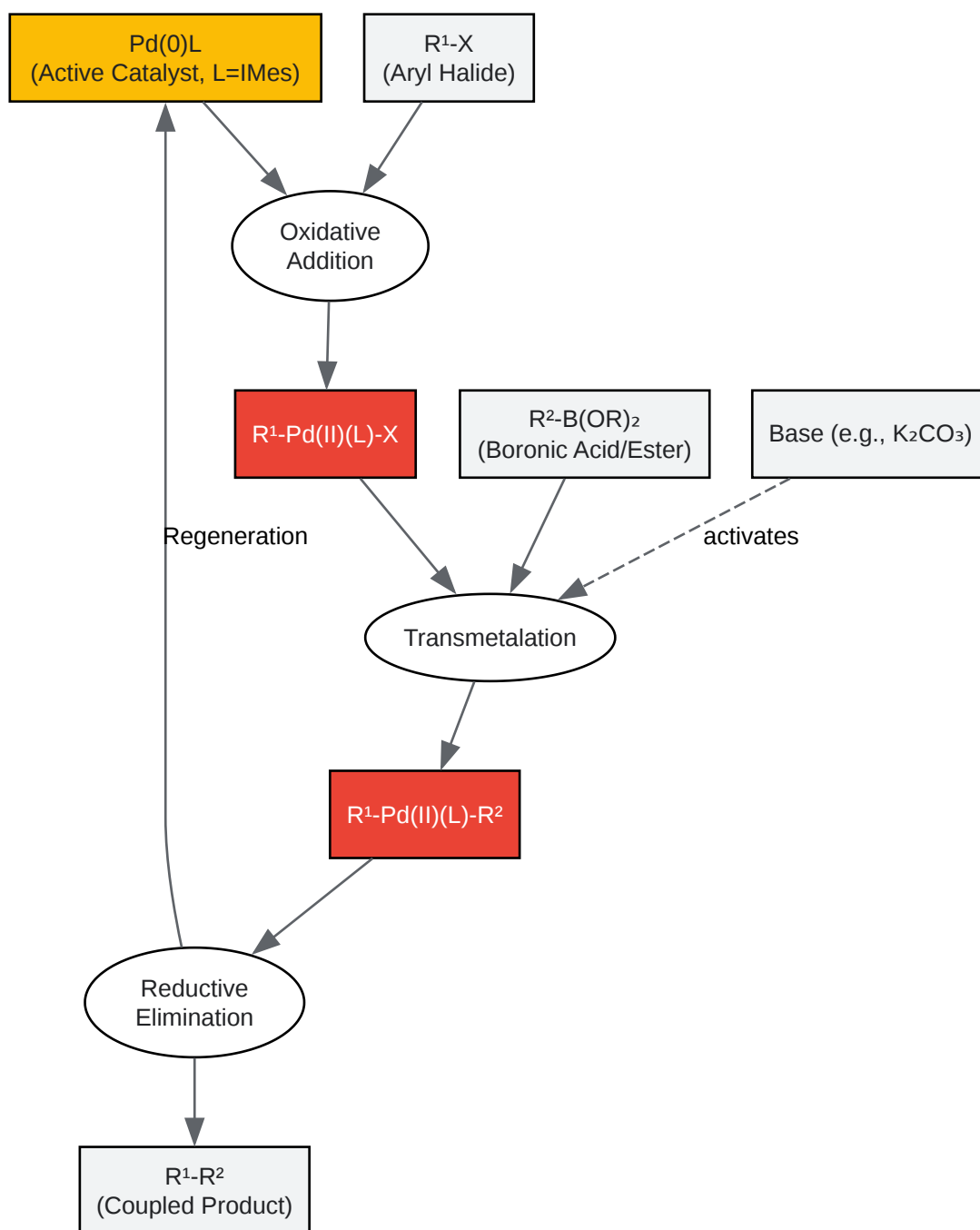
Applications in Catalysis

The primary application of **1,3-dimesitylimidazolium chloride** is as a precursor to the N-heterocyclic carbene IMes. This is achieved through deprotonation at the C2 position of the imidazolium ring using a strong base. The resulting free carbene is a powerful σ -donating ligand that can stabilize transition metals in various oxidation states, leading to highly active and stable catalysts.

Role in Suzuki-Miyaura Cross-Coupling

One of the most prominent applications of IMes-ligated palladium catalysts is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis. The NHC ligand enhances the catalytic activity, particularly for challenging substrates like aryl chlorides.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

- Oxidative Addition: The active Pd(0) catalyst, bearing the IMes ligand, reacts with an organic halide ($\text{R}^1\text{-X}$) to form a Pd(II) intermediate.

- Transmetalation: The organoboron reagent ($R^2-B(OR)_2$), activated by a base, transfers its organic group (R^2) to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups (R^1 and R^2) on the palladium center couple and are eliminated as the final product (R^1-R^2), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Safety and Handling

1,3-Dimesitylimidazolium chloride is reported to cause skin and eye irritation.[5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. For comprehensive safety information, refer to the Safety Data Sheet (SDS).

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